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Compound of Interest

Compound Name: 3-(Methylsulfonyl)phenol

CAS No.: 14763-61-2

Cat. No.: B183461 Get Quote

Executive Summary
3-(Methylsulfonyl)phenol (CAS: 14763-61-2), also known as 3-hydroxyphenyl methyl sulfone,

is a critical organosulfur intermediate used in the synthesis of pharmaceutical agents (e.g.,

GPR119 agonists, glucokinase activators) and agrochemicals.[1] Its structure combines a

phenolic hydroxyl group (electron-donating) and a methylsulfonyl group (electron-withdrawing)

in a meta relationship.[1] This unique electronic push-pull system creates distinct spectroscopic

signatures essential for quality control and structural validation.[1]

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR,

MS) for 3-(methylsulfonyl)phenol, designed for researchers requiring high-fidelity structural

confirmation.[1]
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Property Data

IUPAC Name 3-(Methylsulfonyl)phenol

CAS Number 14763-61-2

Molecular Formula C₇H₈O₃S

Molecular Weight 172.20 g/mol

Physical State White to off-white solid

Melting Point 78–82 °C (Typical for aryl methyl sulfones)

Solubility
Soluble in DMSO, Methanol, Acetone; Sparingly

soluble in water

pKa ~9.33 (Phenolic OH)

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The meta-substitution pattern breaks the symmetry of the aromatic ring, resulting in four distinct

aromatic proton environments.[1] The strong electron-withdrawing nature of the sulfonyl group

(-SO₂Me) deshields adjacent protons, while the phenolic -OH provides shielding effects,

particularly at the ortho and para positions relative to itself.[1]

1H NMR Data (400 MHz, DMSO-d₆)
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Context

10.20 Broad Singlet (s) 1H -OH

Phenolic proton;

chemical shift

varies with

concentration

and H-bonding.

[1]

7.45 Multiplet (m) 1H Ar-H (C5)

Meta to both

substituents;

least

electronically

perturbed.[1]

7.35
Doublet (d) /

Singlet
1H Ar-H (C2)

Ortho to both -

OH and -SO₂Me.

Deshielded by

SO₂, shielded by

OH.[1]

7.20 Doublet (d) 1H Ar-H (C6)

Ortho to -OH,

Para to -SO₂Me.

[1]

7.05 Doublet (d) 1H Ar-H (C4)

Para to -OH,

Ortho to -

SO₂Me.[1]

3.18 Singlet (s) 3H -SO₂CH₃

Characteristic

methyl sulfone

peak; highly

diagnostic.[1]
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Note: In CDCl₃, the phenolic proton may appear sharper or shift upfield (~5-7 ppm) depending

on water content, but DMSO-d₆ is preferred to ensure solubility and distinct OH observation.[1]

13C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm) Carbon Type Assignment

158.5 Quaternary (C-O) C1 (Phenolic carbon)

142.1 Quaternary (C-S) C3 (Sulfonyl carbon)

130.8 Methine (CH) C5

119.5 Methine (CH) C6

118.2 Methine (CH) C4

113.4 Methine (CH) C2

43.8 Methyl (CH₃) -SO₂CH₃

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the intense sulfonyl

stretching vibrations.[1]
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3200–3450 Broad, Strong O-H
Phenolic O-H stretch

(H-bonded).[1]

3010–3090 Weak C-H (Ar)
Aromatic C-H stretch.

[1]

2920–2980 Weak C-H (Alk)
Methyl C-H stretch.[1]

[2]

1585, 1480 Medium C=C
Aromatic ring skeletal

vibrations.

1290–1310 Strong S=O
Asymmetric sulfone

stretch.[1]

1130–1150 Strong S=O

Symmetric sulfone

stretch (Highly

diagnostic).[1]

1220 Strong C-O
Phenolic C-O stretch.

[1]

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 172 [M]⁺[1]

The fragmentation of aryl methyl sulfones typically involves the extrusion of SO₂ or the loss of

the methyl group. However, the phenolic group adds a pathway for CO loss.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Abundance Fragment Ion Interpretation

172 High [M]⁺
Molecular ion (Stable

aromatic sulfone).[1]

157 Low/Med [M - CH₃]⁺
Loss of methyl radical

from sulfone.

109 Medium [M - SOCH₃]⁺
Rearrangement loss.

[1]

93 High [C₆H₅O]⁺

Loss of -SO₂CH₃;

formation of phenoxy

cation.[1]

77 Medium [C₆H₅]⁺ Phenyl cation.[1]

65 Medium [C₅H₅]⁺

Cyclopentadienyl

cation (Loss of CO

from phenol).

Fragmentation Pathway Visualization
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Molecular Ion
[M]+ m/z 172

[M - CH3]+
m/z 157

- CH3•

Phenoxy Cation
[C6H5O]+

m/z 93

- SO2CH3•

Phenyl Cation
[C6H5]+
m/z 77

- SO2

Cyclopentadienyl
[C5H5]+
m/z 65

- CO

- C2H2

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 3-(methylsulfonyl)phenol showing

primary loss of the sulfonyl moiety and subsequent ring degradation.

Experimental Protocols
To ensure reproducibility of the data presented above, follow these standardized sample

preparation protocols.

NMR Sample Preparation
Objective: Obtain high-resolution spectra without water interference.

Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove

surface moisture.[1]

Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.[1]
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Concentration:

1H NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.

13C NMR: Dissolve 20–30 mg of sample in 0.6 mL solvent to improve signal-to-noise

ratio.

Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to

remove undissolved particulates.

IR Sample Preparation (KBr Pellet)
Objective: Minimize moisture bands (3400 cm⁻¹) that obscure the phenolic O-H.[1]

Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried at 110°C).

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved.

Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent pellet.

Measurement: Record background spectrum of pure KBr before sample measurement.

Analytical Workflow Diagram

Spectroscopic Characterization

Raw Sample
3-(Methylsulfonyl)phenol

Purity Check
(TLC / HPLC)

NMR (DMSO-d6)
Structure Verification

>95% Pure

FT-IR (KBr)
Func. Group ID

GC-MS / LC-MS
MW Confirmation

Final Data
Package

Click to download full resolution via product page
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Caption: Recommended analytical workflow for the structural validation of 3-
(methylsulfonyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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